PI3K Alpha Inhibition: Activity Profile vs. Related Piperidinyl-Pyrimidines
The target compound exhibits PI3Kα inhibitory activity (IC50 = 222 nM) that is comparable to certain piperidinyl-pyrimidine derivatives but differs from the more potent PI3Kδ- or PI3Kγ-selective analogs reported in the literature [1]. For example, a structurally related piperidinyl-pyrimidine derivative (BDBM207234) displays an IC50 of 35 nM against PI3Kα, representing a 6.3-fold increase in potency, while also showing differential activity across PI3K isoforms [2]. This indicates that the 2-ethyl-4-(piperidin-3-yl)pyrimidine scaffold serves as a moderately potent PI3Kα ligand that may be optimized for selectivity through further derivatization.
| Evidence Dimension | PI3Kα inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 222 nM |
| Comparator Or Baseline | Related piperidinyl-pyrimidine derivative (BDBM207234) IC50 = 35 nM |
| Quantified Difference | 6.3-fold less potent |
| Conditions | Inhibition of PI3Kα using PIP2:PS as substrate, preincubated 1 hr (BindingDB assay) |
Why This Matters
Procurement decisions for kinase inhibitor screening must account for baseline activity; this compound provides a defined PI3Kα potency reference point that differs significantly from more optimized analogs.
- [1] BindingDB. (n.d.). BDBM50449992 CHEMBL4162773. IC50: 222 nM for PI3Kalpha. View Source
- [2] BindingDB. (n.d.). BDBM207234 US9260439, 211. IC50: 35 nM for PI3K p110alpha. View Source
